Product packaging for 5-Methyloxazol-2(3H)-one(Cat. No.:CAS No. 13627-02-6)

5-Methyloxazol-2(3H)-one

Cat. No.: B085993
CAS No.: 13627-02-6
M. Wt: 99.09 g/mol
InChI Key: QXOLMGWWCMLVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyloxazol-2(3H)-one is a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its oxazolone core is a privileged scaffold for developing biologically active compounds. Research indicates that structurally similar oxazolone derivatives exhibit a wide range of pharmacological activities. One significant application is in the development of antiviral agents . Novel honokiol derivatives incorporating a 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-one moiety have demonstrated potent activity as viral entry inhibitors against SARS-CoV-2 in pseudovirus models, showing higher efficacy and lower cytotoxicity than the parent compound . Furthermore, the oxazolone structure is valuable in designing enzyme inhibitors . For instance, terphenyl-2-methyloxazol-5(4H)-one derivatives have been reported as potent and reversible inhibitors of Monoacylglycerol Lipase (MAGL), an enzyme target for pain, inflammation, and cancer . Other research highlights the use of oxazole-based molecules as potent ferroptosis inhibitors with high brain concentration, showing therapeutic potential for neurodegenerative diseases . This compound serves as a crucial intermediate for synthesizing more complex molecules, including push-pull chromophores for material science applications such as optoelectronics and sensor development . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO2 B085993 5-Methyloxazol-2(3H)-one CAS No. 13627-02-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-3H-1,3-oxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOLMGWWCMLVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929307
Record name 5-Methyl-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13627-02-6
Record name 2(3H)-Oxazolone, 5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013627026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1,3-oxazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational Perspectives on 5 Methyloxazol 2 3h One in Contemporary Chemical Research

Contextualization within Heterocyclic Chemistry

5-Methyloxazol-2(3H)-one is a member of the oxazolone (B7731731) family, a class of five-membered heterocyclic compounds. biointerfaceresearch.com These heterocycles are characterized by the presence of both an oxygen and a nitrogen atom within the ring. chemenu.com The oxazolone structure exists in several isomeric forms depending on the position of the carbonyl group and the double bonds. biointerfaceresearch.com Specifically, this compound belongs to the 2(3H)-oxazolone subclass.

Oxazoles and their derivatives, like this compound, are considered valuable scaffolds in chemistry. chemenu.com The presence of two different heteroatoms confers a unique reactivity profile and allows for a range of chemical transformations. chemenu.com The oxazolone ring system is a key structural motif found in various natural products. ajrconline.orgjddtonline.info For instance, the natural product jadomycin (B1254412) B, produced by Streptomyces venezuelae, contains a five-membered oxazolone ring. ajrconline.org The reactivity of the oxazolone ring is a subject of significant interest; nucleophiles can attack at the C2 position, but more commonly, reactions involve the cleavage of the carbonyl-oxygen bond, leading to the formation of amino acids or their derivatives. In a specific reaction involving a benzyl (B1604629) carbamate (B1207046) substrate and B(C₆F₅)₃, dealkylation at the benzylic position results in the formation of this compound. acs.org

The various isomeric forms of the oxazolone ring are detailed in the table below.

Isomeric FormDescription
5(4H)-oxazolones Also known as azlactones, this is the most extensively studied isomeric form. biointerfaceresearch.com
5(2H)-oxazolones An alternative isomeric structure. biointerfaceresearch.com
2(3H)-oxazolones The class to which this compound belongs. biointerfaceresearch.comacs.org
4(5H)-oxazolones Another possible arrangement of atoms in the heterocyclic ring. biointerfaceresearch.com
2(5H)-oxazolones A less common isomeric form. biointerfaceresearch.com

Strategic Importance of Oxazolone Ring Systems in Organic Synthesis

The oxazolone ring system is a cornerstone in modern organic synthesis due to its versatility as a reactive intermediate. ajrconline.orgontosight.ai Historically known as azlactones, these compounds are pivotal for the synthesis of a wide array of other molecules, including non-natural amino acids, peptides, α-keto acids, amides, and various other heterocyclic structures. biointerfaceresearch.comajrconline.orgrsc.org Their utility stems from the presence of both electrophilic and pro-nucleophilic sites within their structure, which allows for a diverse range of chemical transformations. rsc.org

Oxazolones serve as crucial building blocks, or synthons, for constructing complex molecular architectures, such as alkaloid skeletons. biointerfaceresearch.com The reactivity of unsaturated oxazolones, particularly at the exocyclic double bond, makes them excellent dienophiles in Diels-Alder reactions. biointerfaceresearch.comajrconline.org Furthermore, they are frequently used as substrates in other significant organic reactions.

Key synthetic applications of oxazolones are summarized below:

Reaction TypeDescription
Erlenmeyer-Plöchl Synthesis A classic reaction involving the condensation of an acylglycine with an aldehyde to form an azlactone (a 5(4H)-oxazolone). rsc.org
Diels-Alder Reaction The exocyclic double bond of unsaturated oxazolones acts as a dienophile, enabling cycloaddition reactions. biointerfaceresearch.comajrconline.org
Michael Addition Oxazolones are excellent substrates for Michael addition reactions, allowing for the formation of new carbon-carbon bonds. ajrconline.org
Ring-Opening Reactions Nucleophilic attack can lead to the opening of the oxazolone ring, providing a route to α-amino acids and their derivatives.
Cycloaddition Reactions Beyond Diels-Alder, oxazolones can participate in other cycloaddition processes, functioning as tautomeric 1,3-dipoles. ajrconline.org

Recent research has expanded the synthetic utility of oxazolones to include photochemical reactions, conjugate additions, and dynamic kinetic resolutions, often employing transition-metal catalysis or organocatalysis to achieve high levels of stereo- and regioselectivity. rsc.org

Historical Development and Key Milestones in this compound Research

The study of oxazolones has a rich history dating back to the late 19th century. A foundational moment in the field was the development of the Erlenmeyer synthesis in 1893 by Friedrich Gustav Carl Emil Erlenmeyer. biointerfaceresearch.com This reaction, which involves the condensation of N-acetyl glycine (B1666218) and an aldehyde like benzaldehyde (B42025) in the presence of acetic anhydride (B1165640), provided the first reliable method for creating a specific class of oxazolones known as Erlenmeyer azlactones, or 5(4H)-oxazolones. The earliest general technique for producing oxazolones was through cyclodehydration condensation reactions. biointerfaceresearch.com

While much of the historical focus has been on the 5(4H)-oxazolone isomers, research into other forms, including the 2(3H)-one subclass, has progressed as part of the broader exploration of heterocyclic chemistry. A significant recent development came in 2015, when researchers demonstrated a pathway to this compound through the dealkylation of a benzyl carbamate substrate, a reaction that also generates isobutylene. acs.org X-ray crystallographic studies have confirmed the structure of the resulting 5-methyl-2-(3H)-oxazolone-B(C₆F₅)₃ adduct. acs.org

A landmark finding in 2024 identified oxazolones as critical intermediates in prebiotic peptide synthesis. pnas.org This study showed that oxazolones can form from amino acids in aqueous microdroplets, subsequently reacting with water to form dipeptides or with other amino acids to create tripeptides. pnas.org This discovery establishes a direct link between oxazolone chemistry and the origins of life, highlighting the fundamental importance of this heterocyclic system. pnas.org

YearMilestoneSignificance
1893 Erlenmeyer describes the synthesis of azlactones (5(4H)-oxazolones). biointerfaceresearch.comEstablished the foundational synthetic route for a major class of oxazolones.
2015 A specific synthetic route to this compound via dealkylation of a carbamate is reported. acs.orgProvided a modern method for the synthesis and structural confirmation of this specific isomer.
2024 Oxazolones are identified as key intermediates in prebiotic peptide formation in aqueous environments. pnas.orgLinked oxazolone chemistry to fundamental questions about the origin of proteins and life.

Advanced Synthetic Methodologies for 5 Methyloxazol 2 3h One and Its Functionalized Derivatives

De Novo Synthesis Approaches

The construction of the 5-methyloxazol-2(3H)-one ring from acyclic precursors represents a fundamental strategy in heterocyclic chemistry. These de novo approaches offer flexibility in introducing substituents and controlling the final molecular architecture.

Cyclization Pathways to this compound Core Structure

Intramolecular cyclization is a primary method for forming the oxazolone (B7731731) ring. This strategy involves the formation of a key carbon-oxygen or nitrogen-carbon bond from a suitably functionalized linear precursor. Various reagents and catalytic systems have been developed to promote these ring-closing reactions efficiently.

The use of propargyl substrates in conjunction with organoboron reagents provides a modern avenue for the synthesis of heterocyclic compounds. Propargyl- and allenyl-boron compounds are versatile reagents used in the propargylation of diverse organic substrates. nih.gov Specifically, the synthesis of oxazolone scaffolds can be achieved through the cyclization of N-alkynyl carbamates. This approach leverages the reactivity of the alkyne moiety, which, upon activation, undergoes intramolecular attack by the carbamate (B1207046) oxygen.

The general strategy involves starting with a propargyl alcohol derivative, which is converted into an N-alkynyl ethylcarbamate. This intermediate can then be subjected to an organoselenium-promoted intramolecular nucleophilic cyclization to yield a 4-(organoselenyl) oxazolone. rsc.org While this specific example leads to a functionalized oxazolone, the underlying principle of cyclizing an N-alkynyl carbamate is applicable. To obtain the this compound core, a substrate derived from but-2-yn-1-ol would be required. The reaction proceeds via a 5-exo-dig cyclization pathway. The versatility of this method is demonstrated by its tolerance for various substituents on both the nitrogen atom and the terminal position of the alkyne. rsc.org

Table 1: Overview of Cyclization of N-Alkynyl Carbamates

SubstratePromoter/CatalystProduct TypeKey Features
N-alkynyl ethylcarbamatesOrganoselenyl Iodide4-(Organoselenyl) oxazolonesIntramolecular nucleophilic cyclization; good functional group tolerance. rsc.org
Propargyl CarbamatesBoron-based Lewis Acids (Hypothetical)OxazolonesActivation of the alkyne for nucleophilic attack by the carbamate oxygen.
This table summarizes key aspects of synthesizing oxazolones from propargyl-derived substrates.

Ferric chloride (FeCl₃) is an inexpensive, readily available, and efficient Lewis acid catalyst used in a variety of organic transformations, including cyclization reactions. researchgate.netsemanticscholar.org Its catalytic activity promotes the formation of heterocyclic rings under mild conditions. organic-chemistry.org Iron-catalyzed protocols have been successfully applied to the synthesis of various nitrogen- and oxygen-containing heterocycles, such as imidazoles, quinazolinones, and benzimidazoles. organic-chemistry.orgresearchgate.netnih.gov

While a direct FeCl₃-mediated synthesis of this compound is not extensively documented, related transformations highlight its potential. For instance, FeCl₃ has been used to catalyze the oxidative cyclocarbonylation of 2-aminophenol (B121084) to produce 2-benzoxazolone. mdpi.com In this process, it is proposed that an in-situ formed carbon dioxide equivalent is involved in the cyclization. mdpi.com Another relevant application is the FeCl₃-promoted cyclization to form a benzo[e] mdpi.comorgsyn.orgdiazepine core, demonstrating its efficacy in constructing rings that include an amide bond. researchgate.net These examples suggest that FeCl₃ could activate suitable acyclic precursors, facilitating an intramolecular condensation to form the this compound ring. The mechanism would likely involve the coordination of the iron catalyst to carbonyl or other functional groups, enhancing their electrophilicity and promoting the ring-closing step.

Table 2: Examples of Ferric Chloride (FeCl₃)-Mediated Heterocycle Synthesis

Starting Material(s)Catalyst SystemProductReaction Type
2-Aminophenol, CCl₄, H₂OFeCl₃·6H₂O2-BenzoxazoloneOxidative Cyclocarbonylation mdpi.com
Amino ester derivativeFeCl₃ in DMFBenzo[e] mdpi.comorgsyn.orgdiazepine derivativeIntramolecular Cyclization researchgate.net
2-Aminobenzamide and ArylmethaneFe₂O₃ Nanoparticles2-Aryl-substituted QuinazolinonesOxidative Cyclization researchgate.net
Benzils, Acetals, NH₄OAc/AminesFeCl₃/SiO₂Multisubstituted ImidazolesOne-pot Condensation nih.gov
This table illustrates the versatility of iron-based catalysts in mediating the synthesis of various heterocyclic structures.

A classical and widely used method for synthesizing oxazolone derivatives is the condensation reaction involving N-acetylglycine. This approach, often a variant of the Erlenmeyer-Plöchl synthesis, typically involves the reaction of N-acetylglycine with an aldehyde in the presence of acetic anhydride (B1165640) and a weak base like sodium acetate. nih.gov This reaction leads to the formation of 4-alkylidene-2-methyl-5(4H)-oxazolones.

The general procedure involves heating a mixture of the aldehyde, N-acetylglycine, sodium acetate, and acetic anhydride. nih.gov Acetic anhydride serves both as a dehydrating agent and a solvent. The reaction proceeds through the initial formation of an azlactone from N-acetylglycine, which then undergoes an aldol-type condensation with the aldehyde to yield the final unsaturated oxazolone product. This method is robust and has been applied to a wide range of substituted benzaldehydes to produce various 2-methyloxazol-5(4H)-one derivatives. nih.gov

Table 3: Synthesis of 2-Methyloxazol-5(4H)-one Derivatives via Condensation

Aldehyde ComponentKey ReagentsProductYieldReference
(1,1′:2′,1′′-Terphenyl)-4′-carbaldehydeN-acetylglycine, NaOAc, Ac₂O(Z)-4-[(1,1′:2′,1′′-Terphenyl)-4′-ylmethylene]-2-methyloxazol-5(4H)-one23% nih.gov
(1,1′:4′,1′′-Terphenyl)-2′-carbaldehydeN-acetylglycine, NaOAc, Ac₂O(Z)-4-[(1,1′:4′,1′′-Terphenyl)-2′-ylmethylene]-2-methyloxazol-5(4H)-one15% nih.gov
4,4′′-Difluoro-(1,1′:4′,1′′-terphenyl)-2′-carbaldehydeN-acetylglycine, NaOAc, Ac₂O(Z)-4-{[4,4′′-Difluoro-(1,1′:4′,1′′-terphenyl)-2′-yl]methylene}-2-methyloxazol-5(4H)-one35% nih.gov
This table presents examples of 2-methyloxazol-5(4H)-one derivatives synthesized using the N-acetylglycine condensation method.

The reaction between ethyl acetoacetate (B1235776) and sodium nitrite (B80452) is a well-established method for generating α-oximino-β-ketoesters, which are versatile intermediates in heterocyclic synthesis. orgsyn.orgwordpress.com This reaction is a key step in the Knorr pyrrole (B145914) synthesis, where the nitroso group is introduced at the α-carbon (the active methylene (B1212753) position) of the β-ketoester. thermofisher.com

The procedure involves treating ethyl acetoacetate with an aqueous solution of sodium nitrite in glacial acetic acid at low temperatures. orgsyn.org This generates ethyl 2-oximinoacetoacetate in situ. While this intermediate is most commonly condensed with another active methylene compound in the presence of a reducing agent (like zinc dust) to form pyrroles, its structure contains the necessary functionalities for potential cyclization into an oxazolone ring. orgsyn.orgthermofisher.com A plausible, though less common, pathway would involve an intramolecular cyclization where the oxygen atom of the oxime attacks the ester carbonyl carbon, followed by dehydration to form the this compound ring. This alternative cyclization would provide a direct route to the oxazolone core from simple starting materials.

Table 4: Conditions for Nitrosation of Ethyl Acetoacetate

SubstrateReagentSolventTemperatureIntermediate Product
Ethyl AcetoacetateSodium Nitrite (aq.)Glacial Acetic Acid<12 °CEthyl 2-oximinoacetoacetate orgsyn.org
tert-Butyl AcetoacetateSodium Nitrite (aq.)Acetic Acid<15 °Ctert-Butyl 2-oximinoacetoacetate wordpress.com
This table outlines the typical reaction conditions for the formation of α-oximino-β-ketoester intermediates.

Post-Synthetic Derivatization and Functionalization of this compound

The inherent reactivity of the this compound ring system allows for a range of post-synthetic modifications. These derivatizations are key to modulating the physicochemical and biological properties of the core structure. Key strategies include alkylation and acylation at the nitrogen atom, as well as the introduction of diverse substituents at the carbon positions of the ring.

Alkylation and Acylation Strategies

The nitrogen atom at the 3-position of the this compound ring possesses a lone pair of electrons and is thus nucleophilic, making it a prime site for alkylation and acylation.

N-Alkylation: The introduction of alkyl groups at the N-3 position is a common strategy to enhance lipophilicity and modify the steric and electronic properties of the molecule. N-alkylation of oxazole (B20620) rings generally occurs at the nitrogen atom, leading to the formation of N-alkyloxazolium salts tandfonline.com. While specific examples for this compound are not extensively documented, general protocols for the N-alkylation of related heterocyclic systems can be applied. These reactions typically involve the use of a base to deprotonate the nitrogen, followed by reaction with an alkyl halide (e.g., alkyl iodide or bromide) or other alkylating agents. The choice of base and solvent can be critical in achieving high yields and preventing side reactions. For instance, in the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles, alkylation is conducted under basic conditions nih.gov.

N-Acylation: Acylation at the N-3 position introduces a carbonyl group, which can serve as a handle for further functionalization or can influence the electronic properties of the ring. The acylation of the oxazole ring is a known reaction that demonstrates a high level of reactivity towards acylating agents tandfonline.com. Standard acylation conditions, such as the use of acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine), are generally applicable. A convenient method for the 3-N-acylation of dihydropyrimidin-2-ones involves boiling a solution of the substrate in a mixture of the corresponding carboxylic acid and thionyl chloride researchgate.net.

Introduction of Diverse Substituents at Ring Positions (e.g., C-4, C-5)

Functionalization of the carbon framework of the this compound ring, particularly at the C-4 and C-5 positions, is crucial for creating structural diversity.

Substitution at the C-4 Position: The methylene group at the C-4 position is activated by the adjacent carbonyl group, making it susceptible to condensation reactions. A widely used method for introducing substituents at C-4 is the Erlenmeyer-Plöchl reaction and its variations. This involves the condensation of an N-acylglycine derivative (which can cyclize to the oxazolone) with an aldehyde or ketone in the presence of a dehydrating agent like acetic anhydride and a base such as sodium acetate. This reaction is particularly effective for introducing aryl and heteroaryl moieties, leading to 4-ylidene-5-methyloxazol-2(3H)-ones nih.govnih.gov. For example, the synthesis of terphenyl-2-methyloxazol-5(4H)-one derivatives involves the condensation of N-acetylglycine with various substituted benzaldehydes nih.gov.

Substitution at the C-5 Position: Direct post-synthetic functionalization at the C-5 position of a pre-formed this compound is less common and presents a greater synthetic challenge. The reactivity at this position is generally lower compared to the C-4 and N-3 positions. Electrophilic substitution on the oxazole ring typically occurs at the C-5 position, but this often requires the presence of activating, electron-donating groups tandfonline.com. For the this compound, the presence of the methyl group and the adjacent carbonyl may influence the regioselectivity of such reactions.

Chemo- and Regioselective Modifications

Achieving chemo- and regioselectivity is paramount in the synthesis of complex functionalized molecules. In the context of this compound, this involves selectively targeting one reactive site over others.

Regioselectivity in N-Alkylation vs. O-Alkylation: The oxazol-2(3H)-one core possesses two potential sites for alkylation: the nitrogen at the 3-position and the exocyclic oxygen of the carbonyl group at the 2-position. Generally, N-alkylation is favored under basic conditions due to the higher nucleophilicity of the nitrogen anion. However, the reaction conditions, including the nature of the alkylating agent, base, and solvent, can influence the N- versus O-alkylation ratio. For instance, in the alkylation of 5-dimethylaminotetrazolo-[1,5-a] nih.govresearchgate.netnih.govtriazin-7-one, both N-alkylation and O-alkylation products were observed researchgate.net. The regioselective N-alkylation of indazoles has been shown to be influenced by the choice of base and solvent, with NaH in THF favoring N-1 alkylation nih.gov. Similar principles can be applied to control the regioselectivity of alkylation on the this compound scaffold.

Chemoselectivity in Functionalization: When multiple functional groups are present on the this compound derivative, chemoselective reactions are essential. For example, in a molecule containing both the oxazolone ring and other reactive moieties, reaction conditions can be tuned to selectively modify one group while leaving the others intact. The choice of catalysts and reagents plays a crucial role in achieving such selectivity. For instance, Ru(II)-catalyzed regioselective methyl acylation of 2-arylbenzoazoles has been demonstrated, showcasing the potential for selective C-H functionalization in the presence of other reactive sites nih.gov.

Analogues featuring Aromatic and Heteroaromatic Moieties

The incorporation of aromatic and heteroaromatic rings into the this compound structure is a key strategy for developing compounds with interesting electronic and biological properties.

Introduction of Aromatic Moieties: As previously mentioned, the condensation reaction at the C-4 position is a powerful tool for introducing aromatic substituents. A variety of substituted benzaldehydes can be employed in this reaction to generate a wide range of 4-aryl-substituted derivatives. A notable example is the synthesis of terphenyl-2-methyloxazol-5(4H)-one derivatives, where various terphenyl carbaldehydes are condensed with N-acetylglycine to yield complex aromatic analogues nih.gov.

Introduction of Heteroaromatic Moieties: Similarly, heteroaromatic aldehydes can be used as substrates in the C-4 condensation reaction to introduce diverse heterocyclic systems. This approach allows for the synthesis of analogues containing rings such as pyridine, thiophene, furan, and indole, which can significantly impact the biological activity and physical properties of the parent compound. The synthesis of isoxazol-5(4H)-one derivatives has been achieved through a three-component reaction involving various heteroaryl aldehydes mdpi.comclockss.org.

Below is an interactive table summarizing examples of functionalized this compound derivatives and related structures synthesized through the methodologies discussed.

Derivative Substituent Position(s) Synthetic Method Reference
(Z)-4-[(1,1′:2′,1′′-Terphenyl)-4′-ylmethylene]-2-methyloxazol-5(4H)-oneC-4Condensation of (1,1′:2′,1′′-terphenyl)-4′-carbaldehyde with N-acetylglycine nih.gov
(Z)-4-[(1,1′:3′,1′′-Terphenyl)-5′-ylmethylene]-2-methyloxazol-5(4H)-oneC-4Condensation of (1,1′:3′,1′′-terphenyl)-5′-carbaldehyde with N-acetylglycine nih.gov
(Z)-4-{[4,4′′-Bis(trifluoromethoxy)-(1,1′:4′,1′′-terphenyl)-2′-yl]methylene}-2-methyloxazol-5(4H)-oneC-4Condensation of 4,4′′-Bis(trifluoromethoxy)-(1,1′:4′,1′′-terphenyl)-2′-carbaldehyde with N-acetylglycine nih.gov
3-(Chloromethyl)-4-((1-methyl-1H-pyrrol-2-yl)methylene)isoxazol-5(4H)-oneC-3, C-4Three-component reaction of ethyl 4-chloroacetoacetate, hydroxylamine (B1172632) hydrochloride, and N-methyl-2-pyrrolecarboxaldehyde mdpi.com
N-Alkyl-1,3-dihydro-2,1-benzisoxazol-3(1H)-onesN-1Base-mediated alkylation of 1,3-dihydro-2,1-benzisoxazol-3(1H)-one nih.gov

Mechanistic Investigations into the Chemical Reactivity and Transformations of 5 Methyloxazol 2 3h One

Ring-Opening Reactions and Associated Mechanisms

The strained five-membered ring of 5-Methyloxazol-2(3H)-one is susceptible to cleavage under various conditions. The presence of heteroatoms and a carbonyl group makes the ring prone to attack by nucleophiles, leading to a variety of products through different mechanistic pathways.

Nucleophile-Induced Ring Cleavage (e.g., with Strong Bases, Amines)

The 5(4H)-oxazolone ring system exhibits reactivity similar to that of an acid anhydride (B1165640), making it a target for nucleophilic attack. iosrjournals.org The carbonyl group at the 2-position is a primary electrophilic site. Strong nucleophiles, such as amines and strong bases, can initiate a ring-opening cascade.

In reactions with primary amines, the nucleophile typically attacks the C-5 carbonyl group, leading to the formation of an intermediate amide. This is often followed by a recyclization event. For instance, studies on related 4-arylidene-2-methyloxazol-5(4H)-ones have shown that reaction with diamines, such as 5,5'-methylenebis(2-aminopyridine), results in the opening of the oxazolone (B7731731) ring and subsequent formation of new imidazolone (B8795221) rings. iosrjournals.org The rate of this ring-opening reaction is influenced by the electronic properties of substituents on the oxazolone ring; electron-donating groups tend to decrease the reaction rate. iosrjournals.org

The general mechanism for amine-induced ring cleavage can be summarized as follows:

Nucleophilic Attack: The amine nitrogen attacks the electrophilic C-5 carbonyl carbon of the oxazolone ring.

Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Ring Opening: The C-O bond of the ring cleaves, breaking the heterocyclic structure to form an N-acylamino-acrylamide derivative.

Intramolecular Cyclization (optional): If the attacking nucleophile has another reactive group, or under appropriate conditions, the intermediate may undergo a subsequent intramolecular reaction to form a new heterocyclic system, such as an imidazole (B134444) or quinazoline (B50416) derivative. iosrjournals.org

The table below illustrates the typical conditions and outcomes for nucleophilic attack on oxazolone rings, based on related structures.

NucleophileReagents/ConditionsProduct TypeRef
5,5'-methylenebis(2-aminopyridine)Absolute ethanol, refluxImidazolone derivative iosrjournals.org
Amines (general)Glacial acetic acid, pyridine, sodium acetateImidazolone derivative iosrjournals.org

Propargyl Rearrangement Pathways Leading to Ring Opening

Propargyl rearrangements, such as the mdpi.commdpi.com-sigmatropic Claisen rearrangement of propargyl vinyl ethers, are powerful methods for synthesizing functionalized allenes. rsc.orgnih.gov While this compound itself does not directly undergo a propargyl rearrangement to open its ring, it has been identified as a stable product in a related process involving propargyl-functionalized starting materials.

In a study investigating the reactivity of propargyl carbamates with the strong Lewis acid tris(pentafluorophenyl)borane, B(C₆F₅)₃, an unexpected reaction pathway was observed. Instead of the anticipated propargyl rearrangement, a specific benzyl (B1604629) carbamate (B1207046) substrate underwent a dealkylation at the benzylic position. This process resulted in the liberation and formation of this compound as a stable, isolated product. acs.orgacs.org X-ray crystallographic studies confirmed the structure of the resulting 5-methyl-2-(3H)-oxazolone-B(C₆F₅)₃ adduct. acs.org

This finding is significant as it demonstrates a synthetic route to this compound that occurs as a deviation from a pathway designed to induce propargyl rearrangement in a more complex substrate. acs.org

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of heterocyclic compounds is a critical parameter, particularly for applications in biological systems or aqueous environments. The oxazolone ring, being analogous to an acid anhydride, is generally susceptible to hydrolysis, especially under basic (alkali) conditions where it can be highly labile. sphinxsai.com

While specific kinetic studies on the hydrolysis of this compound are not extensively documented, the expected degradation pathway would involve the nucleophilic attack of water or hydroxide (B78521) ions on one of the carbonyl carbons (C-2 or C-5, though C-5 is more typical for ring opening). This would lead to ring cleavage and the formation of an N-acetylated amino acid derivative.

The degradation kinetics are expected to follow first-order models and be highly dependent on pH and temperature. researchgate.net Based on studies of other heterocyclic compounds, hydrolysis is typically accelerated at both acidic and, more significantly, basic pH levels. researchgate.net

A plausible degradation pathway is proposed as follows:

Hydroxide Attack: In basic conditions, a hydroxide ion attacks the C-5 carbonyl group.

Ring Opening: The endocyclic C-O bond breaks, yielding a carboxylate and an amide functionality.

Protonation: Upon workup or in neutral/acidic conditions, the carboxylate is protonated.

The final degradation product would likely be N-acetylalanine.

ConditionExpected ReactivityPrimary Product
Acidic (H₃O⁺)Slow to moderate hydrolysisN-acetylalanine
Neutral (H₂O)Slow hydrolysisN-acetylalanine
Basic (OH⁻)Rapid hydrolysisN-acetylalanine salt

Cycloaddition Reactions of this compound

Cycloaddition reactions are fundamental processes in organic synthesis for constructing cyclic systems. The potential of the this compound scaffold to participate in such reactions is a key aspect of its chemical character.

[3+2] Dipolar Cycloadditions with Various Dipolarophiles

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a versatile method for synthesizing five-membered heterocyclic rings. sci-rad.com This reaction involves a 1,3-dipole reacting with a dipolarophile (typically an alkene or alkyne).

The saturated ring of this compound itself is not a typical 1,3-dipole or a reactive dipolarophile. However, derivatives of the oxazolone core, particularly those possessing an exocyclic double bond, are known to be effective reaction partners in cycloadditions. For example, 4-alkylidene-5-oxazolones can act as competent dipolarophiles, reacting with various 1,3-dipoles like azomethine ylides. nih.gov

In such reactions, the electron-withdrawing nature of the oxazolone ring activates the exocyclic C=C double bond, making it susceptible to attack by the 1,3-dipole. The reaction typically proceeds with high regio- and diastereoselectivity, leading to the formation of complex spiro-heterocyclic systems where a new five-membered ring is fused at the C-4 position of the oxazolone.

The table below shows representative examples of 1,3-dipoles that could potentially react with activated oxazolone derivatives.

1,3-Dipole ClassExampleResulting Heterocycle
Azomethine YlidesGenerated in situ from N-substituted glycinesPyrrolidine
Nitrile OxidesGenerated from oximesIsoxazoline
DiazoalkanesDiazomethanePyrazoline

Hetero-Diels-Alder Reactivity and Applications

The Hetero-Diels-Alder (HDA) reaction is a variation of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms. This reaction is a powerful tool for synthesizing six-membered heterocycles. mdpi.comnih.gov

The parent this compound is not an ideal candidate for HDA reactions. Its internal double bond (C4=C5) lacks the necessary activation to function as a potent dienophile. Furthermore, it does not possess the conjugated diene system required to act as the diene component.

However, functionalized oxazolone derivatives could potentially participate in HDA reactions. For instance, an oxazolone bearing a diene substituent could undergo an intramolecular HDA reaction. More commonly, related heterocyclic systems can act as dienophiles when activated by Lewis acids or by the presence of electron-withdrawing groups. harvard.edu For this compound to act as a dienophile, it would likely require significant modification to enhance the reactivity of its C=C bond. Its application in HDA reactions remains a subject for further investigation, with related systems like N-acyloxazolidinones showing high reactivity as dienophiles in standard Diels-Alder reactions. harvard.edu

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloaddition is a reaction that involves the direct addition of two double bonds to form a cyclobutane (B1203170) ring. nsf.gov This reaction can be intermolecular or intramolecular. nsf.gov While the α,β-unsaturated carbonyl moiety within the this compound ring could theoretically participate in such reactions, specific studies detailing the photochemical [2+2] cycloaddition behavior of this compound have not been identified in the surveyed literature. The outcome of such reactions would depend on factors like the nature of the reacting partner, the solvent, and the specific photochemical conditions (e.g., direct irradiation or use of a photosensitizer).

Rhodium-Catalyzed Cycloaddition Approaches

Rhodium complexes are versatile catalysts for a variety of cycloaddition reactions, including [5+2], [5+2+1], and [5+1] cycloadditions. semanticscholar.orgnih.govnih.govpku.edu.cnrsc.org These reactions are powerful methods for the synthesis of medium-sized rings and complex molecular architectures. semanticscholar.orgnih.govpku.edu.cn For instance, rhodium-catalyzed [5+2+1] cycloadditions of ene-vinylcyclopropanes and carbon monoxide have been developed for constructing eight-membered carbocycles. semanticscholar.orgnih.govpku.edu.cn However, the application of rhodium-catalyzed cycloaddition strategies specifically involving this compound as a substrate is not described in the available research.

Nucleophilic Substitution and Addition Reactions

The this compound ring contains two primary electrophilic centers susceptible to nucleophilic attack: the C-2 and C-5 carbonyl carbons. The reactivity at these sites is influenced by the electron-withdrawing effects of the adjacent oxygen and nitrogen atoms.

Nucleophilic attack can occur at either the C-2 (amide) or C-5 (ketone) carbonyl carbon. The relative reactivity of these two positions is governed by a combination of electronic and steric factors. The C-5 ketone is generally more electrophilic than the C-2 amide, as the nitrogen atom's lone pair in the amide group provides resonance stabilization, reducing the electrophilicity of the carbonyl carbon. Reactions with various nucleophiles could lead to ring-opening or addition products, but specific experimental data for this compound is lacking. Research on isomeric structures, such as terphenyl-2-methyloxazol-5(4H)-one derivatives, has focused on their synthesis and biological activity rather than a detailed investigation of nucleophilic attack on the oxazolone ring itself. nih.gov

The C-5 carbonyl group of this compound is a ketone functionality that can, in principle, react with primary amines, hydrazines, and hydroxylamine (B1172632) to form imines, hydrazones, and oximes, respectively. researchgate.netresearchgate.netbham.ac.uk This reaction typically proceeds via a nucleophilic addition to the carbonyl carbon, forming a tetrahedral intermediate, followed by dehydration to yield the C=N double bond. bham.ac.uknih.gov The formation of these derivatives is often reversible and can be catalyzed by acid. researchgate.netbham.ac.uknih.gov While this is a fundamental reaction of ketones, specific examples detailing the formation of imine, hydrazone, or oxime derivatives from this compound are not reported in the reviewed literature.

Table 1: Potential Products from Condensation Reactions at C-5

Reactant Product Type General Structure
Primary Amine (R-NH₂) Imine
Hydrazine (H₂N-NHR) Hydrazone

Oxidation and Reduction Transformations of this compound

The potential for oxidation and reduction of this compound exists at several points in the molecule, including the C-4=C-5 double bond and the C-5 carbonyl group. The double bond could be susceptible to oxidative cleavage or epoxidation, while the ketone at C-5 could be reduced to a secondary alcohol. However, specific studies detailing the oxidation or reduction of this compound are not available.

Influence of Electronic and Steric Factors on Reaction Kinetics and Regioselectivity

The regioselectivity of reactions involving this compound would be significantly influenced by electronic and steric factors.

Steric Factors: The methyl group at the C-5 position presents a degree of steric hindrance. This could influence the trajectory of incoming reagents, potentially favoring attack at the less hindered face of the molecule or at the less sterically encumbered C-2 position in certain reactions.

In cycloaddition reactions, the regioselectivity is often governed by the matching of frontier molecular orbitals (HOMO-LUMO) between the oxazolone and the reacting partner. For nucleophilic reactions, the relative electrophilicity and steric accessibility of the C-2 and C-5 positions would be the primary determinants of regioselectivity. dntb.gov.uaacademie-sciences.fr Without experimental data, any discussion of these effects on the reaction kinetics and regioselectivity of this compound remains speculative.

Advanced Spectroscopic and Chromatographic Methodologies for Structural Characterization of 5 Methyloxazol 2 3h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including derivatives of 5-methyloxazol-2(3H)-one. dtu.dkresearchgate.net It provides critical data on the chemical environment of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy is instrumental in identifying the number and types of protons within a molecule, as well as their neighboring environments. For this compound derivatives, the chemical shifts (δ), multiplicity (splitting patterns), and coupling constants (J) of the signals yield a wealth of structural information.

In terphenyl-2-methyloxazol-5(4H)-one derivatives, for instance, the methyl group protons at the C2 position of the oxazolone (B7731731) ring typically appear as a singlet in the upfield region of the spectrum. nih.gov The protons on the various aromatic rings exhibit complex multiplets in the downfield region, with their specific chemical shifts being influenced by the substitution pattern and electronic environment. nih.gov

Table 1: Representative ¹H NMR Data for a Terphenyl-2-methyloxazol-5(4H)-one Derivative nih.gov Data recorded in CDCl₃ at 400 MHz. Chemical shifts (δ) are reported in parts per million (ppm).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
CH₃ (on oxazolone)2.43s (singlet)N/A
Methine (vinyl)7.27s (singlet)N/A
Aromatic Protons7.41 - 7.53m (multiplet)N/A
Aromatic Protons7.66 - 7.70m (multiplet)N/A
Aromatic Proton7.86t (triplet)1.7
Aromatic Protons8.30d (doublet)1.6

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a this compound derivative gives rise to a distinct signal, with its chemical shift indicating its functional group and electronic environment.

Key resonances in the ¹³C NMR spectra of these derivatives include the carbonyl carbon (C=O) of the oxazolone ring, which typically appears significantly downfield (e.g., >160 ppm). nih.gov The carbons of the methyl group and the aromatic rings resonate at characteristic chemical shifts. For example, in terphenyl-2-methyloxazol-5(4H)-one derivatives, the methyl carbon is observed in the upfield region, while the various aromatic and oxazolone ring carbons are found in the 120-170 ppm range. nih.gov

Table 2: Representative ¹³C NMR Data for a Terphenyl-2-methyloxazol-5(4H)-one Derivative nih.gov Data recorded in CDCl₃ at 100 MHz. Chemical shifts (δ) are reported in parts per million (ppm).

Carbon Assignment Chemical Shift (δ, ppm)
CH₃ (on oxazolone)15.73
Aromatic & Olefinic C128.06 - 143.16
C=O (carbonyl)168.14
C=N (oxazolone)168.21

For complex this compound derivatives possessing stereocenters, advanced NMR techniques are indispensable for determining the relative and absolute stereochemistry. wordpress.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This two-dimensional NMR experiment identifies protons that are close to each other in space, irrespective of their bond connectivity. wordpress.com Cross-peaks in a NOESY spectrum indicate through-space interactions, which is crucial for assigning the relative configuration of substituents in a rigid molecular system. wordpress.com

Correlation Spectroscopy (COSY): COSY experiments reveal scalar (through-bond) couplings between protons, typically those on adjacent carbon atoms. This helps in tracing out the spin systems within a molecule and confirming the connectivity of proton networks.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary carbons and piecing together different fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates the signals of protons with the signals of the carbon atoms to which they are directly attached, simplifying the assignment of protonated carbons in the ¹³C NMR spectrum.

These advanced methods, often used in combination, allow for the complete and unambiguous assignment of the complex structures of novel this compound derivatives. scielo.org.za

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and large molecules. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets from which gas-phase ions are produced with minimal fragmentation. nih.gov

For this compound derivatives, ESI-MS is typically used to determine the molecular weight of the compound. The technique usually produces protonated molecular ions [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the straightforward confirmation of the molecular mass. nih.gov The high sensitivity of ESI-MS makes it a valuable tool for analyzing small quantities of material. nih.gov

Table 3: Example of ESI-MS Data for a Dihydropyrazolo[1,5-a]pyrimidine Derivative nih.gov Illustrative of typical data obtained; not a this compound derivative.

Compound Calculated [M+H]⁺ Experimental m/z
Ethyl 5,7-dimethyl-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate222.12222.2

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). measurlabs.comresearchgate.net This precision allows for the determination of the elemental composition of a molecule by distinguishing between compounds that have the same nominal mass but different chemical formulas. diagnosticsworldnews.com

HRMS is a critical tool for confirming the identity of newly synthesized this compound derivatives. researchgate.net By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can confidently confirm the elemental composition of their target compound, which is essential for the characterization of novel substances. researchgate.net

Table 4: Illustrative Application of HRMS for Formula Determination

Proposed Formula Calculated Exact Mass of [M+H]⁺ Measured Exact Mass (HRMS) Mass Difference (ppm) Conclusion
C₁₀H₉N₃O₂204.0768204.07711.5Formula is consistent with the measured data.
C₁₁H₁₁NO₃204.0655204.077156.8Formula is inconsistent with the measured data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for the identification of functional groups within a molecule. The IR spectrum provides a unique fingerprint based on the vibrational frequencies of chemical bonds. For this compound and its derivatives, IR spectroscopy can confirm the presence of key structural features, most notably the carbonyl group of the cyclic ester (lactone) system.

The core structure of this compound contains several functional groups that give rise to characteristic absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration, which is typically strong and sharp. The position of this absorption is sensitive to the ring size and electronic environment. In five-membered lactones, the C=O stretch generally appears at a higher wavenumber compared to acyclic esters due to ring strain. For oxazolone derivatives, this peak is a key diagnostic marker. pg.edu.pl

A study on 3-(4-Chloro-phenyl)-5-phenyl-3H-oxazol-2-one, an analogue sharing the same oxazol-2-one core, identified a strong C=O stretching band at 1731 cm⁻¹. This provides a valuable reference point for this compound. Other expected absorptions include C-H stretching from the methyl group and any alkyl or aryl substituents, as well as vibrations corresponding to C-O and C=N bonds within the heterocyclic ring.

Below is a table summarizing the expected characteristic IR absorption frequencies for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carbonyl (C=O)Stretch~1730 - 1780Strong
Alkyl C-HStretch2850 - 3000Medium-Strong
C-O (Ester)Stretch1000 - 1300Strong
C=N (Imine)Stretch1640 - 1690Medium-Weak

These characteristic frequencies allow for the rapid confirmation of the oxazolone ring structure and the identification of various substituents in its derivatives.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental for separating, identifying, and purifying compounds. For the synthesis and analysis of this compound derivatives, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purity assessment of chemical compounds. Its high resolution and sensitivity make it ideal for analyzing derivatives of this compound. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase.

In a study developing terphenyl-2-methyloxazol-5(4H)-one derivatives, a detailed analytical reversed-phase HPLC method was established to confirm the purity of the synthesized compounds, ensuring they were ≥94% pure before biological assessment. nih.gov This method serves as an excellent template for the analysis of other oxazolone analogues. The key parameters of the method are outlined in the table below.

ParameterCondition
Column Kinetex EVO C18 (5 µm, 150 × 4.6 mm)
Mobile Phase A Water
Mobile Phase B Acetonitrile (CH₃CN)
Gradient Start with 25% B for 3 min, then gradient from 25% to 85% B in 4 min, hold at 85% B for 8 min
Flow Rate 1 mL/min
Detection UV at 310 nm

This method demonstrates the utility of gradient elution in separating compounds with varying polarities, which is common for a series of derivatives. By monitoring the retention time and peak area, HPLC can be used to establish the identity and purity of this compound analogues with high precision.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic synthesis to monitor the progress of a reaction. nih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products over time. nih.gov

For the synthesis of this compound derivatives, TLC is an essential tool. crpsonline.comjddtonline.inforesearchgate.net The separation is typically performed on a plate coated with a polar stationary phase, such as silica (B1680970) gel. A solvent system (mobile phase) is chosen to achieve good separation between the reactants, intermediates, and the final product. The progress of the reaction can be followed by spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals.

ComponentDescription
Stationary Phase Silica gel (often on aluminum sheets, F254) nih.gov
Mobile Phase A mixture of nonpolar and polar solvents (e.g., n-hexane/ethyl acetate) is common. The ratio is optimized to achieve a retention factor (Rf) for the product of approximately 0.3-0.5. nih.gov
Visualization As many oxazolone derivatives contain conjugated systems, they are often UV-active and can be visualized under a UV lamp (254 nm). nih.govnih.gov Iodine vapor can also be used as a staining agent. crpsonline.com

By comparing the spots on the TLC plate, a chemist can determine when the starting material has been consumed, indicating that the reaction is complete. amazonaws.com This prevents premature workup of an incomplete reaction or unnecessary heating of a completed one, which could lead to side product formation.

Computational and Theoretical Chemistry Studies on 5 Methyloxazol 2 3h One

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand how a ligand, such as a derivative of 5-Methyloxazol-2(3H)-one, might interact with a protein's active site.

Detailed research has been conducted on derivatives like terphenyl-2-methyloxazol-5(4H)-one as inhibitors of monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase involved in the degradation of the endocannabinoid 2-arachidonoylglycerol. nih.gov Modeling studies for these derivatives have revealed that the 2-methyloxazol-5(4H)-one ring is a key pharmacophoric portion, interacting with the catalytic serine residue (S122) of the enzyme. nih.gov The binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), quantifies the strength of this interaction. For instance, in silico studies on various heterocyclic compounds have shown binding energies ranging from -5.3 to -9.2 kcal/mol against different protein targets. nih.govsemanticscholar.org These predictions help in identifying and optimizing potent inhibitors. nih.gov

Table 1: Examples of Binding Affinity Data from Molecular Docking Studies of Heterocyclic Compounds
Compound ClassTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues
Terphenyl-2-methyloxazol-5(4H)-one derivativesMonoacylglycerol Lipase (MAGL)Data not specified in abstractS122 nih.gov
Thiazole ConjugatesRho6 Protein-9.2 to -9.4 semanticscholar.orgAsp132, Gln158, Arg108 semanticscholar.org
Imidazole (B134444) derivativesTarget Protein (unspecified)-6.91 to -8.01 Data not specified
Carboxyhydrazide DerivativesCOVID-19 Main Protease-5.3 to -6.5 nih.govData not specified

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govdergipark.org.tr These calculations provide fundamental information about molecular structure, stability, and chemical reactivity. By analyzing parameters derived from the electronic structure, such as molecular electrostatic potential (MESP), researchers can predict reactive sites for electrophilic and nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of reactivity prediction, especially for pericyclic reactions like cycloadditions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the gap between them are crucial for understanding the reaction mechanism. researchgate.net

In the context of [3+2] cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction's feasibility and regioselectivity. uni-muenchen.demdpi.com The energy difference between the interacting FMOs determines the reaction's demand:

Normal-Electron Demand (NED): Occurs when the energy gap between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile is smaller. The reaction is HOMO(dipole)-LUMO(dipolarophile) controlled. mdpi.com

Inverse-Electron Demand (IED): Occurs when the energy gap between the LUMO of the 1,3-dipole and the HOMO of the dipolarophile is smaller.

For example, studies on the cycloaddition of nitrile imines to alkenes have shown that due to a smaller HOMO(dipole)-LUMO(dipolarophile) energy gap, the reaction proceeds via a normal-electron demand pathway. mdpi.com Such analysis would be critical for predicting the behavior of this compound if it were to participate in similar cycloaddition reactions.

Computational methods are used to map the potential energy surface of a chemical reaction, identifying the lowest-energy path from reactants to products. This involves locating and calculating the energies of reactants, products, transition states, and any intermediates. nih.gov

DFT calculations have been instrumental in elucidating complex reaction mechanisms. For instance, in the 1,3-dipolar cycloadditions of diazoalkanes with enamines, computations revealed a stepwise pathway through zwitterionic intermediates that was approximately 40 kJ/mol lower in energy than the previously assumed concerted pathway. uni-muenchen.denih.govresearchgate.net These calculations allow researchers to visualize the transition state structures and understand the bond-forming and bond-breaking processes. nih.gov Such computational exploration of reaction pathways is essential for predicting the products and optimizing the reaction conditions for syntheses involving this compound.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov By simulating the motions of atoms and molecules, MD can be used to study the stability of a ligand-protein complex, conformational changes, and the flexibility of different parts of the system. nih.gov In a study on terphenyl-2-methyloxazol-5(4H)-one derivatives, MD simulations were used to complement docking studies, providing insights into the dynamic stability of the inhibitor within the MAGL binding site. nih.gov

Root Mean Square Fluctuation (RMSF) is a measure calculated from MD simulation trajectories to quantify the flexibility of individual atoms or residues in a structure. github.iomdanalysis.org It calculates the fluctuation of each atom around its average position over the course of the simulation. mdanalysis.org

Table 2: Interpretation of RMSF Values
RMSF ValueInterpretationImplication
HighHigh degree of movement or flexibility. mdanalysis.orgnih.govIndicates regions of the protein (e.g., loops, N/C-termini) or ligand that are highly mobile and may be involved in conformational changes upon binding. github.ionih.gov
LowLow degree of movement, stable and rigid.Indicates well-structured and stable regions of a protein, such as alpha-helices and beta-sheets, or a ligand that is tightly bound in a pocket.

Plotting RMSF against the residue number helps identify which parts of a protein contribute most to molecular motion and how ligand binding affects this flexibility. github.io Residues in the binding pocket that interact with the ligand are expected to show reduced fluctuations, indicating a stable interaction, while other regions might show increased flexibility. nih.gov

Strategic Applications of 5 Methyloxazol 2 3h One As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The oxazolone (B7731731) ring is a reactive synthon that can be readily transformed into a variety of other heterocyclic systems. Its ability to react with a range of nucleophiles makes it an ideal starting point for building diverse molecular frameworks.

Formation of Imidazolin-5-one Derivatives

A prominent application of oxazolone derivatives, particularly 4-arylidene-2-alkyloxazol-5(4H)-ones, is in the synthesis of imidazolin-5-ones. This transformation is typically achieved by reacting the oxazolone with various primary amines or hydrazides. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the oxazolone ring, leading to ring-opening, followed by an intramolecular cyclization and dehydration to form the more stable five-membered imidazolinone ring.

This method provides an efficient route to a wide array of substituted imidazolin-5-ones, which are themselves of significant interest due to their association with a broad spectrum of therapeutic activities, including antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties. For instance, various 4-arylidene-2-phenyl-1-aryl-1H-imidazol-5(4H)-ones have been prepared by refluxing 4-arylidene-2-phenyloxazol-5(4H)-ones with substituted anilines in pyridine.

Table 1: Examples of Imidazolin-5-one Derivatives from Oxazolones

Starting Oxazolone Reactant Product Reference
4-Arylidene-2-phenyloxazol-5(4H)-one 2,4,5-Trichloroaniline 4-Arylidene-2-phenyl-1-(2,4,5-trichlorophenyl)-1H-imidazol-5(4H)-one nih.gov
4-Arylidene-2-phenyloxazol-5(4H)-one 4-Chlorobenzohydrazide N-(4-Benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-4-chlorobenzamide nih.gov
4-Arylidene-2-phenyloxazol-5(4H)-one 2,4-Dichlorobenzohydrazide N-(4-Benzylidene-5-oxo-2-phenyl-4,5-dihydroimidazol-1-yl)-2,4-dichlorobenzamide nih.gov

Access to Pyridines, Furans, and Pyrrolidines

While direct conversions of 5-methyloxazol-2(3H)-one into pyridines, furans, and pyrrolidines are not extensively documented, the reactivity of the related furanone and pyrrolone scaffolds suggests potential pathways. Furan-2(3H)-ones, which share the lactone feature, are known precursors to a wide variety of heterocyclic systems, including pyrrolones, pyridazinones, and pyrimidines, through reactions with nitrogen nucleophiles researchgate.net. For example, the reaction of a furanone with benzylamine can yield either an open-chain N-benzylamide or a cyclized 2(3H)-pyrrolone depending on the reaction conditions researchgate.net.

This suggests a plausible strategy where this compound could undergo a similar ring-opening reaction with a suitable nucleophile to generate a key intermediate. This intermediate, possessing versatile functional groups, could then be induced to cyclize into various heterocyclic targets. For instance, an intermediate derived from the reaction with a 1,3-dicarbonyl compound equivalent could potentially be cyclized to form a substituted pyridine ring. Similarly, reaction with appropriate precursors could lead to the formation of furan or pyrrolidine rings, making this compound a potential strategic starting material for these important heterocyclic classes nih.govbeilstein-journals.orgbeilstein-journals.orgorganic-chemistry.orgnih.govmdpi.commdpi.com.

Construction of Fused and Bridged Ring Systems

The construction of complex, three-dimensional structures such as fused and bridged ring systems is a significant challenge in organic synthesis. The this compound scaffold can be envisioned as a valuable starting point for such endeavors. By installing appropriate functional groups onto the oxazolone core, it can be primed for intramolecular cyclization reactions to build these intricate architectures.

One potential strategy involves intramolecular cycloaddition reactions novapublishers.comscispace.com. For example, if a diene or a dipolarophile moiety is tethered to the oxazolone ring, an intramolecular Diels-Alder or 1,3-dipolar cycloaddition reaction could be triggered to form fused or bridged bicyclic systems nih.govmdpi.com. Domino reactions, which involve the sequential formation of multiple bonds in a single pot, represent another powerful approach. A p-toluenesulfonic acid (p-TSA)-catalyzed domino Knoevenagel/Michael/intramolecular cyclization sequence has been successfully used to synthesize fused thiazolo[2,3-b]quinazoline analogs nih.gov. A similarly designed sequence starting from a functionalized this compound derivative could potentially provide access to novel fused heterocyclic systems.

Role in Asymmetric Synthesis

Asymmetric synthesis is crucial for the preparation of chiral molecules, particularly for pharmaceutical applications where enantiomers can have vastly different biological activities nih.gov. The use of chiral auxiliaries, catalysts, or reagents allows for the selective formation of one enantiomer over the other nih.gov.

While heterocyclic compounds are often key components of chiral ligands and targets in asymmetric synthesis, the direct application of this compound as a chiral auxiliary or catalyst is not widely reported in the available literature. However, the synthesis of chiral N-heterocycles like piperidines and tetrahydroisoquinolines is an area of intense research, often employing asymmetric catalysis researchgate.netnih.govmdpi.com. The oxazolone scaffold is present in more complex molecules that are used in asymmetric transformations, but its specific role as the primary source of chirality transfer in a general method has yet to be established.

Intermediacy in the Derivatization of Aromatic Compounds

The formation of the methyloxazolone ring serves as an effective method for the derivatization and elaboration of complex aromatic compounds. This is exemplified in the synthesis of terphenyl-2-methyloxazol-5(4H)-one derivatives, which have been investigated as potential enzyme inhibitors nih.gov.

The synthetic route typically involves the Erlenmeyer-Plöchl reaction, where an N-acylglycine (such as N-acetylglycine) is condensed with an aromatic aldehyde in the presence of a base (like sodium acetate) and acetic anhydride (B1165640). In the synthesis of terphenyl-based analogues, a substituted bi- or terphenyl carbaldehyde is used as the starting aromatic component. This reaction constructs the 4-arylmethylene-2-methyloxazol-5(4H)-one ring system onto the pre-existing aromatic framework nih.gov. This strategy allows for the conversion of a simple aldehyde group on a complex aromatic core into a reactive heterocyclic moiety, which can then be further studied or modified. This demonstrates the role of the oxazolone-forming reaction as a key step in the functionalization and diversification of aromatic structures.

Scaffold for the Development of Analogues with Tuned Reactivity

The this compound ring and its derivatives provide a robust and adaptable scaffold for medicinal chemistry and drug discovery. By systematically modifying the substituents on the core structure, chemists can develop libraries of analogues and fine-tune their biological activity, selectivity, and physicochemical properties.

A clear example of this application is the development of selective and reversible inhibitors for monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system nih.gov. Researchers designed and synthesized a series of terphenyl-2-methyloxazol-5(4H)-one derivatives, using the oxazolone as the central scaffold. Modeling studies indicated that the oxazolone ring itself interacts with the catalytic serine residue of the enzyme, while the appended aromatic rings fit into a lipophilic cavity nih.gov.

By synthesizing a variety of analogues with different substitution patterns on the terphenyl framework, they were able to modulate the compound's inhibitory potency and selectivity against a related enzyme, fatty acid amide hydrolase (FAAH). This systematic modification allowed for the identification of compounds with significantly improved activity and selectivity, illustrating how the oxazolone core can serve as a foundational structure for creating analogues with tuned reactivity and biological profiles nih.gov.

Table 2: Inhibition Data for Terphenyl-2-methyloxazol-5(4H)-one Analogues against MAGL

Compound Substituents on Terphenyl Core MAGL IC₅₀ (nM) Reference
20b 4'-Cl, 4''-Cl 348 nih.gov
20c 4'-OCF₃, 4''-OCF₃ > 200,000 nih.gov
20h 4,4''-Dichloro > 200,000 nih.gov
5 Unsubstituted (2',4'-linkage) 13,000 nih.gov
15 Unsubstituted (2',5'-linkage) 16,000 nih.gov

Data extracted from a study on MAGL inhibitors, showcasing how substituent changes on the core scaffold affect inhibitory concentration (IC₅₀).

Emerging Research Frontiers and Prospective Directions for 5 Methyloxazol 2 3h One

Development of Novel and Sustainable Synthetic Methodologies

The classical Erlenmeyer-Plochl reaction, a cornerstone of oxazolone (B7731731) synthesis, is being reimagined through modern catalytic and energy input strategies to enhance efficiency and sustainability. sphinxsai.com Researchers are actively pursuing methods that minimize waste, reduce reaction times, and utilize environmentally benign reagents.

Key developments in this area include:

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool for accelerating the synthesis of oxazolone derivatives. In one approach, hippuric acid and an aryl aldehyde can be irradiated in acetic anhydride (B1165640) for just a few minutes to produce high yields (70-75%) of the corresponding oxazolone without the need for a catalyst. biointerfaceresearch.com

Reusable Catalysts: To align with green chemistry principles, solid catalysts that can be easily recovered and reused are being explored. A combination of neutral alumina (B75360) and boric acid has been effectively used for the cyclodehydration-condensation of hippuric acid with aromatic aldehydes, offering yields of 80-90% and a straightforward filtration-based workup. biointerfaceresearch.com

Direct Synthesis from Carboxylic Acids: A highly efficient method has been developed for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a stable triflylpyridinium reagent. This transformation demonstrates a broad substrate scope and good functional group tolerance, highlighting its utility in pharmaceutical applications. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Oxazolone Scaffolds

Methodology Energy Source Catalyst/Reagent Key Advantages
Microwave Irradiation Microwaves Acetic Anhydride Rapid reaction times (4-5 mins), catalyst-free, high yields. biointerfaceresearch.com
Solid-Supported Catalysis Conventional Heating Neutral Alumina/Boric Acid Reusable catalyst, simple filtration workup, high yields (80-90%). biointerfaceresearch.com
Triflylpyridinium Reagent Conventional Heating Triflylpyridinium Direct synthesis from carboxylic acids, broad scope, scalable. nih.gov

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

While the fundamental reactivity of oxazolones is well-established, particularly at the C-2 and C-4 positions sphinxsai.comsemanticscholar.org, there is a growing interest in uncovering novel transformation pathways. This exploration aims to expand the synthetic utility of the 5-methyloxazol-2(3H)-one core, enabling its conversion into more complex and diverse molecular architectures. Research in related nitrogen-containing heterocycles provides a blueprint for this exploration. For instance, acid-mediated denitrogenative transformations of 5-amino-1,2,3-triazoles have been developed to access novel 2-substituted 1H-imidazole derivatives, showcasing how ring-transformation strategies can unlock new chemical space. mdpi.com Prospective research on this compound could involve similar strategies, such as catalyzed ring-opening/ring-closing cascades or cycloaddition reactions, to generate novel heterocyclic systems.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow processing represents a significant technological advancement in chemical manufacturing. Flow chemistry offers enhanced control over reaction parameters, improved safety for highly exothermic or hazardous reactions, and facile scalability. uc.pt The synthesis of heterocyclic compounds, including scaffolds related to oxazolones, has been successfully adapted to continuous flow platforms.

For example, a continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, a structurally similar class of compounds, was achieved using visible light irradiation. This method significantly reduced reaction times compared to conventional heating or catalysis. mdpi.com Similarly, automated continuous flow synthesis has been applied to produce 4,5-disubstituted oxazoles, demonstrating the potential for multigram-scale production without traditional workup or purification steps by integrating in-line scavenging cartridges. nih.govuc.pt The application of these automated flow platforms to the synthesis and derivatization of this compound could enable high-throughput screening and rapid library generation for drug discovery and materials science.

Table 2: Advantages of Flow Chemistry for Oxazolone Synthesis

Feature Batch Synthesis Flow Chemistry
Heat Transfer Limited by surface area-to-volume ratio Highly efficient due to high surface area-to-volume ratio. uc.pt
Safety Potential for thermal runaway in exothermic reactions Enhanced safety through better temperature control and small reaction volumes. uc.pt
Scalability Often requires significant re-optimization Scaled by running the system for longer durations ("scale-out"). uc.pt
Reproducibility Can be variable between batches High reproducibility due to precise control of parameters. uc.pt
Integration Difficult to integrate multiple steps Modular nature allows for multi-step sequences and in-line purification. uc.pt

Advanced Computational Design of Functionalized Oxazolone Scaffolds

In silico methods are becoming indispensable for the rational design of new molecules, accelerating the discovery process by predicting molecular properties and interactions before synthesis. For oxazolone and related oxazolidinone scaffolds, computational chemistry is used extensively to design functionalized derivatives with specific biological activities. nih.govresearchgate.net

Key computational techniques applied in this field include:

Density Functional Theory (DFT): Used to study the electronic structure and reactivity of molecules, helping to understand their stability and predict reaction outcomes. nih.govresearchgate.net

Molecular Docking: Simulates the binding of a molecule to the active site of a biological target, such as an enzyme or receptor. This is crucial for designing potent inhibitors and is widely used in drug discovery involving oxazolone-like scaffolds. nih.govnih.gov

Molecular Dynamics (MD) Simulations: These simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-protein complexes and conformational changes. nih.govresearchgate.net

ADME Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are predicted computationally to assess the drug-likeness of designed molecules early in the discovery pipeline. nih.govmdpi.com

These computational tools allow researchers to design and optimize oxazolone scaffolds for a variety of applications, from bone tissue engineering to the development of novel antibiotics. nih.govcomsol.itfrontiersin.org

Synergistic Approaches Combining Synthetic and Computational Studies for Targeted Transformations

The most powerful modern approach to chemical research involves a synergistic feedback loop between computational design and experimental synthesis. This integrated strategy allows for the efficient development of molecules with precisely tailored properties. In this paradigm, computational tools are first used to design a library of virtual this compound derivatives and predict their activity against a specific biological target. als-journal.comnih.gov

The most promising candidates identified in silico are then synthesized in the laboratory. The experimentally determined activities of these compounds are subsequently used to refine the computational models, leading to a more accurate understanding of the structure-activity relationship (SAR). ajol.infonih.gov This iterative cycle of design, synthesis, and testing significantly enhances the efficiency of discovering lead compounds. For instance, this combined approach has been successfully used to develop oxazolone-1,2,3-triazole hybrids with significant antimicrobial properties, where docking simulations were in strong agreement with the experimental data. nih.gov This synergy between computational and synthetic chemistry is a key driver for targeted transformations and the rational design of functional molecules based on the this compound scaffold.

Q & A

Q. What are the common synthetic routes for 5-Methyloxazol-2(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted amides or esters with carbonyl derivatives. For example, refluxing 3-formylindole derivatives with aminothiazolones in acetic acid (Method a, Scheme 2) yields oxazolone analogs . Optimization requires adjusting stoichiometry (e.g., 1.1 equiv of aldehyde vs. 1.0 equiv of amine), reflux time (3–5 h), and acid catalysis. Lower yields in polar solvents (e.g., DMF) suggest non-polar media (AcOH) enhance cyclization efficiency . Characterization via 1^1H NMR and mass spectrometry is critical for verifying purity .

Q. What spectroscopic techniques are essential for characterizing this compound derivatives?

  • Methodological Answer : 1^1H NMR (400 MHz, DMSO-d6) identifies methyl groups (δ 2.1–2.3 ppm) and oxazolone ring protons (δ 6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C10_{10}H9_{9}N3_{3}O3_{3} at 219.20 g/mol) with <2 ppm error . IR spectroscopy detects carbonyl stretches (~1750 cm1^{-1}) and NH bending (if present) . For crystallographic validation, monoclinic systems (e.g., P21_1/c) with unit cell parameters (a=7.494 Å, b=8.373 Å) are resolved via X-ray diffraction .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : As a methyl-substituted oxazolone, it may exhibit reactivity akin to 3-methylisoxazol-5-one (CAS 29871-83-8), requiring PPE (gloves, goggles) and fume hood use . First-aid measures include rinsing exposed skin with water and consulting a physician. Storage in airtight containers at 4°C minimizes degradation .

Advanced Research Questions

Q. How can cross-coupling reactions expand the functional diversity of this compound?

  • Methodological Answer : Palladium-catalyzed Suzuki-Miyaura coupling introduces aryl/alkenyl groups at the 5-position. For instance, coupling 5-bromo-oxazolones with phenylboronic acids (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) achieves biaryl derivatives . Triazole appendages (e.g., 1H-1,2,3-triazol-1-yl) are added via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), enhancing bioactivity . Optimize ligand choice (e.g., XPhos) and temperature (70–80°C) to suppress side reactions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in anticholinesterase activity (e.g., IC50_{50} variability) may arise from assay conditions. Use Ellman’s method (412 nm, DTNB reagent) with standardized AChE sources (e.g., electric eel vs. human recombinant) . Validate via dose-response curves (0.1–100 µM) and statistical triplicates. Confounding factors like solvent (DMSO ≤0.1%) and enzyme lot variability require normalization .

Q. How can computational modeling guide the design of this compound-based inhibitors?

  • Methodological Answer : Molecular docking (AutoDock Vina) predicts binding to targets like β-amyloid (PDB: 1IYT). Parametrize force fields (AMBER) for oxazolone tautomers (keto-enol equilibrium) . MD simulations (20 ns, NPT ensemble) assess stability of hydrogen bonds (e.g., with His13 in AChE). QSAR models using Hammett σ values correlate electronic effects (e.g., 5-substituents) with IC50_{50} .

Data Analysis & Experimental Design

Q. How should researchers design dose-response experiments for this compound in neuropharmacological studies?

  • Methodological Answer : Use ex vivo cortical slices pre-labeled with [3^3H]choline to measure ACh release under electrical stimulation (3–6 Hz) . Include atropine (0.1 µM) to block autoreceptors and quantify feedback inhibition. Normalize data to baseline (unstimulated) and validate via ANOVA with post-hoc Tukey tests .

Q. What quality control measures ensure reproducibility in synthesizing this compound derivatives?

  • Methodological Answer : Monitor reactions by TLC (silica gel 60 F254_{254}, hexane/EtOAc 3:1) and HPLC (C18 column, 220 nm). Batch consistency is verified via melting point (±2°C) and 1^1H NMR purity (>95%) . For deuterated analogs (e.g., CD3_3-substituted), use isotopic enrichment analysis (HRMS) and 2^2H NMR .

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